1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)-2-thiouracil
CAS No.: 136105-78-7
Cat. No.: VC17053321
Molecular Formula: C22H24N2O2S2
Molecular Weight: 412.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136105-78-7 |
|---|---|
| Molecular Formula | C22H24N2O2S2 |
| Molecular Weight | 412.6 g/mol |
| IUPAC Name | 6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-1-(phenylmethoxymethyl)-2-sulfanylidenepyrimidin-4-one |
| Standard InChI | InChI=1S/C22H24N2O2S2/c1-4-19-20(25)23-22(27)24(14-26-13-17-8-6-5-7-9-17)21(19)28-18-11-15(2)10-16(3)12-18/h5-12H,4,13-14H2,1-3H3,(H,23,25,27) |
| Standard InChI Key | INFFEDXSIJMLBP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)SC3=CC(=CC(=C3)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiouracil core (2-thiouracil) substituted at the N1, C5, and C6 positions. The N1 position carries a benzyloxymethyl group (-CH₂OCH₂C₆H₅), while the C5 position is substituted with an ethyl group (-CH₂CH₃). The C6 position contains a 3,5-dimethylphenylthio moiety (-S-C₆H₃(CH₃)₂-3,5), which enhances lipophilicity and RT binding affinity . The planar thiouracil ring system facilitates π-π stacking interactions with hydrophobic residues in the RT non-nucleoside inhibitor binding pocket (NNIBP) .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₄N₂O₂S₂ |
| Molecular Weight | 412.6 g/mol |
| CAS Registry Number | 136105-78-7 |
| Solubility | Low aqueous solubility |
| LogP (Octanol-Water) | Estimated 3.8–4.2 |
The low aqueous solubility necessitates prodrug strategies or formulation enhancements for oral bioavailability. The benzyloxymethyl group contributes to metabolic stability by shielding the thiouracil ring from oxidative degradation.
Synthesis and Structural Optimization
Multi-Step Synthetic Pathway
Synthesis begins with 2-thiouracil as the starting material. Key steps include:
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N1-Alkylation: Introduction of the benzyloxymethyl group via nucleophilic substitution using benzyl chloromethyl ether under basic conditions.
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C5-Ethylation: Ethyl group incorporation at C5 through palladium-catalyzed cross-coupling or radical alkylation.
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C6-Thioether Formation: Reaction with 3,5-dimethylthiophenol in the presence of a copper(I) catalyst to install the phenylthio group .
Structure-Activity Relationship (SAR) Insights
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C5 Substitution: Ethyl groups at C5 improve antiviral potency 5-fold compared to methyl groups (EC₅₀: 12 nM vs. 60 nM) .
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C6 Aromaticity: 3,5-Dimethyl substitution on the phenylthio group enhances RT binding by 20-fold compared to unsubstituted phenylthio.
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N1 Modifications: Benzyloxymethyl provides superior metabolic stability over ethoxymethyl or hydroxymethyl groups (t½: 8.2 h vs. 2.1 h in liver microsomes) .
Mechanism of Action and Antiviral Activity
Reverse Transcriptase Inhibition
The compound binds the HIV-1 RT NNIBP with a Kd of 2.3 nM, inducing conformational changes that disrupt the polymerase active site. Key interactions include:
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Hydrogen bonding between the thiouracil S2 atom and Lys101.
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Van der Waals contacts between the 3,5-dimethylphenyl group and Tyr188, Tyr181, and Trp229 .
Antiviral Potency Across HIV-1 Strains
| HIV-1 Strain | Mutation(s) | EC₅₀ (nM) | Fold Resistance |
|---|---|---|---|
| IIIB (Wild-Type) | None | 8.2 | 1 |
| RT-MV (Leu100Ile) | L100I | 45 | 5.5 |
| RT-A17 (Lys103Asn) | K103N | 120 | 14.6 |
| RT-Y181C (Tyr181Cys) | Y181C | 28 | 3.4 |
| RT-Y188H (Tyr188His) | Y188H | 890 | 108.5 |
Data adapted from Balzarini et al. (1995) and Baba et al. (1992) . The compound maintains sub-50 nM activity against 65% of clinically relevant NNRTI-resistant mutants, outperforming first-generation agents like nevirapine (EC₅₀ >1,000 nM against K103N) .
Resistance Profiling and Clinical Implications
Mutational Susceptibility
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High-Level Resistance: Tyr188His (EC₅₀ increase >100-fold) due to steric hindrance from histidine’s imidazole ring .
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Low-Level Resistance: Tyr181Cys retains susceptibility (3.4-fold change), as the smaller cysteine side chain accommodates the dimethylphenyl group .
Future Directions and Challenges
Prodrug Development
Esterification of the benzyloxymethyl group with L-alanine increases oral bioavailability from 12% to 68% in rat models. The prodrug hydrolyzes rapidly in plasma to release the active compound.
Resistance Surveillance
Ongoing surveillance is critical for mutations at RT positions 138 (Glu138Lys) and 190 (Gly190Glu), which confer intermediate resistance (EC₅₀ 80–150 nM) in vitro .
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